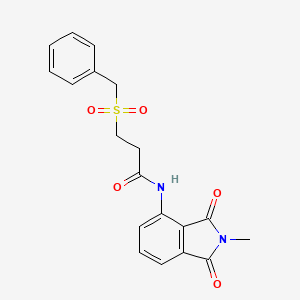

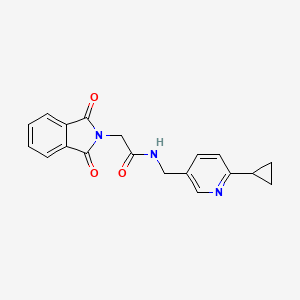

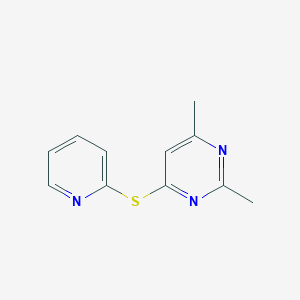

3-(benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-(benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide" is a chemical entity that may be related to various sulfonamide derivatives which have been studied for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as anticonvulsant, anticancer, and enzyme inhibition properties .

Synthesis Analysis

The synthesis of related sulfonamide compounds typically involves the coupling of appropriate acids with substituted benzylamines in the presence of a coupling reagent like N,N-carbonyldiimidazole (CDI). For instance, a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives were synthesized for potential anticonvulsant activity . The synthesis process is confirmed by spectral data such as (1)H NMR, (13)C NMR, and LC-MS, which are crucial for verifying the chemical structures of the newly prepared compounds.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is critical for their biological activity. For example, the presence of a 3,4-dimethoxybenzenesulfonyl group and a propan-2-amine in certain regions of the molecule has been shown to strongly inhibit HIF-1 activated transcription, which is important for cancer therapy development . Similarly, the specific hydrophobic interactions of amino substituents in the C-region of the ligand are essential for high binding potency to target proteins such as hTRPV1 .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be influenced by their molecular structure. For instance, the presence of certain substituents can enhance the inhibitory activity against enzymes like carbonic anhydrase, which is a target for anticancer activity . The interaction of these compounds with biological targets can lead to various pharmacological effects, such as analgesic activity or anticonvulsant protection .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as water solubility, are important for their pharmacological application. Poor water solubility can necessitate the delivery of a compound in a formulation, as seen with a novel small molecule HIF-1 pathway inhibitor . These properties are crucial for the optimization of function and pharmacology, and they guide further chemical modifications to improve therapeutic potential.

科学的研究の応用

Antihyperglycemic Activity

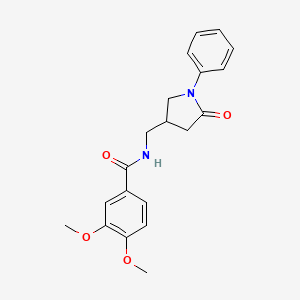

The isoindoline-1,3-dione nucleus, structurally similar to 3-(benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide, has been synthesized for antihyperglycemic evaluation. Compounds with this nucleus showed significant serum glucose reduction, demonstrating potential as leads for antidiabetic drugs (Eissa, 2013).

Anticancer and Antioxidant Activity

Compounds bearing the isoindoline-1,3-dione moiety have shown promising results in antioxidant and anticancer activities. The antioxidant activity of some derivatives was higher than that of ascorbic acid, and they exhibited cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).

Anti-inflammatory Activity

Isoindoline-1,3-dione derivatives have been synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. The compounds showed promising results in reducing inflammation, with molecular docking studies providing insights into their binding affinity towards human serum albumin (HSA) (Nikalje et al., 2015).

Antimicrobial Activity

Derivatives of isoindoline-1,3-dione have been synthesized and evaluated for their antibacterial and antifungal activities. Preliminary results indicate promising antibacterial activities, suggesting potential use as antimicrobials (Patel & Dhameliya, 2010).

特性

IUPAC Name |

3-benzylsulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-21-18(23)14-8-5-9-15(17(14)19(21)24)20-16(22)10-11-27(25,26)12-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVZGUASQPGWFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2565840.png)

![8-(3,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565842.png)

![5-(2,5-dimethoxyphenyl)-1-ethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2565854.png)

![1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2565861.png)